molecular formula C14H21NO3 B14851676 5-Cyclopropoxy-2,3-diisopropoxypyridine

5-Cyclopropoxy-2,3-diisopropoxypyridine

Cat. No.: B14851676
M. Wt: 251.32 g/mol
InChI Key: IWFASYQWMITFJD-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2,3-diisopropoxypyridine is a chemical compound with the molecular formula C14H21NO3 It is a pyridine derivative characterized by the presence of cyclopropoxy and diisopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2,3-diisopropoxypyridine typically involves the reaction of 2,3-dihydroxypyridine with cyclopropyl bromide and isopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution reactions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2,3-diisopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or diisopropoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Cyclopropoxy-2,3-diisopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2,3-diisopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-2,4-diisopropoxypyridine
  • 5-Cyclopropoxy-2,5-diisopropoxypyridine
  • 5-Cyclopropoxy-2,6-diisopropoxypyridine

Uniqueness

5-Cyclopropoxy-2,3-diisopropoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

5-cyclopropyloxy-2,3-di(propan-2-yloxy)pyridine

InChI

InChI=1S/C14H21NO3/c1-9(2)16-13-7-12(18-11-5-6-11)8-15-14(13)17-10(3)4/h7-11H,5-6H2,1-4H3

InChI Key

IWFASYQWMITFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)OC2CC2)OC(C)C

Origin of Product

United States

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